molecular formula C15H23NOS B5852482 2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime

2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime

Cat. No. B5852482
M. Wt: 265.4 g/mol
InChI Key: SRUCTOBEZMNROB-JQIJEIRASA-N
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Description

2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime, also known as CTH or CT-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime is believed to exert its effects through the modulation of various signaling pathways. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation. 2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime has also been found to inhibit the activity of the mammalian target of rapamycin (mTOR) pathway, which is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. 2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime has also been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which play a crucial role in the regulation of oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime in lab experiments is its relatively low toxicity and high solubility in aqueous solutions. However, one of the limitations of using 2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime is its relatively low stability in solution, which may affect the reproducibility of results.

Future Directions

There are several future directions for research on 2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime. One of the areas of research is the development of more efficient synthesis methods for 2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime. Another area of research is the elucidation of the molecular mechanisms underlying the anti-inflammatory, neuroprotective, and anti-tumor effects of 2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime. Furthermore, the development of 2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime-based therapeutics for the treatment of various diseases is an area of active research.

Synthesis Methods

The synthesis of 2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime involves the reaction of 2-hexyl-4H-cyclohepta[b]thiophen-4-one with hydroxylamine hydrochloride in the presence of a base. The resulting compound is then purified using column chromatography. The yield of this method is reported to be around 60%.

Scientific Research Applications

2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, neuroprotective, and anti-tumor properties. In the field of neuroscience, 2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. In the field of oncology, 2-hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

(NE)-N-(2-hexyl-5,6,7,8-tetrahydrocyclohepta[b]thiophen-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NOS/c1-2-3-4-5-8-12-11-13-14(16-17)9-6-7-10-15(13)18-12/h11,17H,2-10H2,1H3/b16-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUCTOBEZMNROB-JQIJEIRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C(S1)CCCCC2=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC1=CC\2=C(S1)CCCC/C2=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one oxime

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